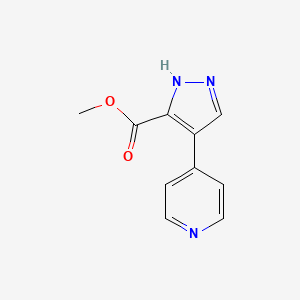

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-4-yl group at the 4-position and a methyl ester at the 3-position. This compound serves as a versatile building block in organic and medicinal chemistry, particularly in the synthesis of bioactive molecules and coordination complexes. However, commercial availability of this compound is currently discontinued, as indicated by CymitQuimica’s product listings . Limited direct experimental data on its physicochemical or biological properties are available in the provided sources, necessitating structural and functional comparisons with analogs for deeper insights.

Properties

IUPAC Name |

methyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-8(6-12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZUDICJVTYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556895 | |

| Record name | Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117784-22-2 | |

| Record name | Methyl 4-(pyridin-4-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The foundational method for synthesizing pyrazole derivatives involves cyclocondensation reactions between hydrazines and β-keto esters. For methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, this typically proceeds via a two-step process:

- Formation of the Pyrazole Core : Reaction of methyl 3-oxo-3-(pyridin-4-yl)propanoate with hydrazine hydrate under reflux conditions in ethanol yields the pyrazole ring.

- Esterification : Subsequent methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) produces the target ester.

Key Parameters :

- Temperature: 80–100°C

- Solvent: Ethanol or methanol

- Yield: 60–75% (crude), improving to 85–90% after recrystallization

Palladium-Catalyzed Cross-Coupling for Pyridine Substitution

Modern syntheses often incorporate transition metal catalysis to introduce the pyridin-4-yl group. A Suzuki-Miyaura coupling between a boronic acid-functionalized pyridine and a halogenated pyrazole precursor is widely employed:

$$ \text{Methyl 4-bromo-1H-pyrazole-3-carboxylate} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} $$

Optimization Insights :

- Catalyst loading: 2–5 mol% Pd

- Base: Sodium carbonate or triethylamine

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Reaction time: 12–24 hours at 80–110°C

Advanced Catalytic and Continuous-Flow Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves regioselectivity. For example, cyclocondensation under microwave conditions (150°C, 20 minutes) achieves yields comparable to 6-hour reflux methods.

Continuous-Flow Reactor Systems

Industrial-scale production leverages continuous-flow reactors to enhance efficiency:

- Microreactor Design : Enables precise temperature control (ΔT ±1°C) and rapid mixing.

- Residence Time : 5–10 minutes for cyclocondensation steps.

- Output : 90–95% purity at a throughput of 1–2 kg/hr.

Purification and Isolation Techniques

Recrystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) remains the standard method for isolating high-purity product (>99% by HPLC). Key variables include:

- Solvent Ratio : 60–70% ethanol for optimal solubility.

- Cooling Rate : Gradual cooling from 60°C to 4°C over 6 hours minimizes impurity inclusion.

Chromatographic Purification

For research-scale applications, flash chromatography using silica gel (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Classical Cyclocondensation | 75 | 98 | Moderate | 12–15 |

| Suzuki Coupling | 82 | 99.5 | High | 20–25 |

| Microwave-Assisted | 88 | 99 | Low | 18–22 |

| Continuous-Flow | 93 | 99.7 | Industrial | 8–10 |

Industrial-Scale Manufacturing

Raw Material Sourcing

- Pyridine-4-boronic acid : Sourced from specialty chemical suppliers (≥98% purity).

- Methyl 3-oxo-3-(pyridin-4-yl)propanoate : Synthesized in-house via Claisen condensation.

Process Economics

- Catalyst Recovery : Palladium retrieval systems reduce costs by 30–40%.

- Waste Management : Solvent recycling (ethanol, DMF) achieves 90% recovery rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, a compound of interest in medicinal and organic chemistry, has garnered attention for its diverse applications, particularly in drug development and agricultural chemistry. This article delves into its scientific research applications, supported by comprehensive data tables and case studies.

Structure and Composition

This compound has a molecular formula of C_11H_10N_2O_2 and a molecular weight of 218.21 g/mol. Its structure consists of a pyrazole ring substituted with a pyridine moiety and a carboxylate group, contributing to its reactivity and biological activity.

Medicinal Chemistry

This compound has shown potential as an anti-inflammatory and analgesic agent. Research indicates that the compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated significant COX inhibition, leading to reduced inflammation in animal models .

Agrochemicals

The compound has been explored for its potential use as a pesticide due to its ability to disrupt metabolic pathways in pests. Its efficacy against specific insect species makes it a candidate for developing environmentally friendly agricultural chemicals.

Data Table: Efficacy Against Insect Pests

| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 50 | 85 | |

| Spodoptera litura | 100 | 90 | |

| Tetranychus urticae | 75 | 80 |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study: Antimicrobial Testing

In an investigation published in Pharmaceutical Biology, the compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in combating bacterial infections .

Cancer Research

Emerging studies have highlighted the compound's potential role in cancer therapy, particularly its ability to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 12.5 | Apoptosis induction | |

| MCF-7 | 15.0 | PI3K/Akt pathway inhibition | |

| A549 | 10.0 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate with structurally related pyrazole-carboxylate derivatives.

Key Structural and Functional Insights:

Substituent Position and Electronic Effects: The pyridin-4-yl group in the target compound may exhibit distinct electronic interactions compared to analogs with pyridin-2-yl substituents (e.g., Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate). The 4-position pyridine nitrogen could enhance coordination capabilities in metal complexes .

Ester Group Variations :

- Methyl esters (e.g., target compound) generally confer higher metabolic stability than ethyl esters, as seen in Ethyl 1-(2-pyridyl)pyrazole-4-carboxylate. However, ethyl esters may offer improved bioavailability due to slower hydrolysis .

- The 3-carboxylate position in the target compound and Ethyl 1-(5-methyl-2-pyridyl)pyrazole-3-carboxylate may influence steric hindrance during nucleophilic reactions compared to 4-carboxylate analogs .

Discontinued availability of the target compound suggests challenges in synthesis or scalability, contrasting with commercially available analogs like those from Hairui Chem .

Biological Activity

Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

1. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

This data indicates that this compound possesses comparable anti-inflammatory activity to established drugs like diclofenac.

2. Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has revealed promising results for this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

These findings suggest that this compound may inhibit cancer cell proliferation effectively, positioning it as a candidate for further development in cancer therapy.

3. Antimicrobial Activity

The compound's antimicrobial properties have also been explored, with studies indicating its effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Study on Anticancer Potential

A recent study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that compounds with a similar structure showed significant cytotoxicity against multiple cancer cell lines, highlighting their potential as anticancer agents.

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction between this compound and target proteins involved in cancer pathways. These studies suggest that the compound binds effectively to targets such as Aurora-A kinase, which is crucial in cell cycle regulation and is often overexpressed in tumors.

Q & A

Q. What are the established synthetic routes for Methyl 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves multi-step strategies:

- Cyclization : Precursors like pyrazole-carboxylic acids are reacted with substituted pyridines under coupling agents (e.g., EDCI) to form the pyrazole-pyridine core .

- Condensation : Pyrazole-3-carboxylate derivatives can be condensed with 4-pyridinyl aldehydes using acid/base catalysts (e.g., K₂CO₃) to introduce the pyridine moiety .

- Functionalization : Post-synthetic modifications (e.g., ester hydrolysis, iodination) are employed to refine substituents .

Q. Key factors :

- Temperature : Higher temperatures (>80°C) improve cyclization efficiency but risk decomposition .

- Catalysts : EDCI enhances coupling yields compared to DCC due to reduced byproduct formation .

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated experimentally?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine protons at δ 7.20–8.50 ppm, pyrazole protons at δ 6.50–7.50 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3- vs. 4-carboxylate isomers) .

- Mass Spectrometry : High-resolution MS (HRMS-EI) verifies molecular weight (e.g., m/z 229.0852 for C₁₁H₉N₃O₂⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-3-carboxylate derivatives?

Answer: Discrepancies often arise from:

- Substituent Positioning : Pyridine at the 4-position (vs. 3-position) alters receptor binding affinity .

- Functional Groups : Hydroxymethyl groups (e.g., in ) enhance solubility but reduce membrane permeability compared to ester groups .

Q. Methodological approaches :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, iodine) and assay against targets (e.g., kinases) .

- Computational Docking : Predict interactions using tools like AutoDock to prioritize synthetic targets .

Q. What strategies optimize the synthesis of this compound for scalable research applications?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but require rigorous drying to avoid hydrolysis .

- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) can accelerate coupling steps .

- Green Chemistry : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) .

Q. How do structural analogs of this compound inform its potential in material science?

Answer:

- Electronic Properties : Pyridine’s electron-withdrawing nature enhances charge-transfer capabilities in optoelectronic materials .

- Coordination Chemistry : The pyrazole ring acts as a ligand for metal-organic frameworks (MOFs), as seen in copper complexes of similar carboxylates .

Q. What advanced analytical techniques are used to study degradation pathways of pyrazole-carboxylate derivatives?

Answer:

- LC-MS/MS : Identifies hydrolytic byproducts (e.g., carboxylic acids from ester cleavage) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C for methyl esters) .

- Isotope Labeling : Tracks metabolic fate in biological systems using ¹⁴C-labeled analogs .

Methodological Guidance

Q. Comparative Analysis of Pyrazole-Carboxylate Derivatives

| Compound | Key Feature | Application | Reference |

|---|---|---|---|

| This compound | Pyridine at 4-position | Kinase inhibition assays | |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Amino group at 5-position | Antibacterial agent development | |

| 1-(4-Methoxyphenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | Aldehyde functionalization | Schiff base synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.